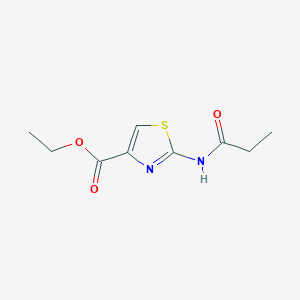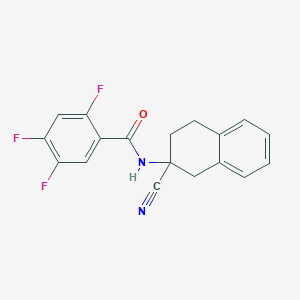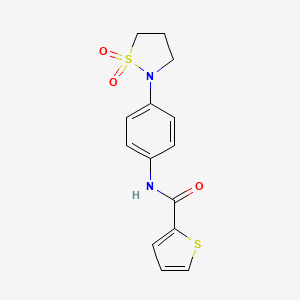
Ethyl 2-propionamidothiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-propionamidothiazole-4-carboxylate is a type of organic medicinal compound . It’s a significant class of 2-Aminothiazoles, which are utilized as starting material for the synthesis of diverse range of heterocyclic analogues . These compounds have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, in one study, eight compounds were synthesized and characterized by FTIR and NMR . The synthesis process involves the use of absolute ethanol and a few drops of glacial acetic acid . The reaction mixture is stirred and refluxed for 12 hours .
Molecular Structure Analysis
The molecular structure of this compound is represented by the molecular formula C6H8N2O2S . The compound has a mono-isotopic mass of 172.030655 Da .
Chemical Reactions Analysis
The chemical reactions of this compound involve the formation of Schiff bases . These bases are formed by the reaction of an amino group with a carbonyl group . The Schiff bases have diverse therapeutic roles, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Aplicaciones Científicas De Investigación
Antitumor Activity
Ethyl 2-substituted-aminothiazole-4-carboxylate analogs, including derivatives of Ethyl 2-propionamidothiazole-4-carboxylate, have been synthesized and tested for antitumor activity. Notably, one such derivative displayed significant activity against the RPMI-8226 leukemia cell line, indicating potential as an anticancer agent (El-Subbagh, Abadi, & Lehmann, 1999).
Synthesis Processes
Advancements in the synthesis of Ethyl 2-amino-thiazole-4-carboxylate, a related compound, have been reported. This includes methods like solvent-free synthesis and diazotization in high temperatures, offering more efficient production pathways (Zhou Zhuo-qiang, 2009).
Enzymatic Route for Kinetic Resolution
Ethyl 1,4-benzodioxan-2-carboxylate, structurally related to this compound, has been utilized in the production of certain drugs. The kinetic resolution of this compound has been achieved using a lipase-catalyzed transesterification reaction, highlighting its potential in pharmaceutical manufacturing (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).
Antimicrobial Applications
Modified derivatives of Ethyl 2-amino-4-methylthiazole-5-carboxylate, a compound similar to this compound, have been explored for their antimicrobial properties. These derivatives have shown efficacy against various bacterial and fungal strains (Desai, Bhatt, & Joshi, 2019).
Corrosion Inhibition
This compound-related compounds have been investigated as corrosion inhibitors for industrial applications. Their efficiency in protecting metals like mild steel in industrial processes has been documented, showcasing their utility beyond pharmaceuticals (Dohare, Ansari, Quraishi, & Obot, 2017).
Novel Antidiabetic Drugs
Research into novel antidiabetic drugs has involved the exploration of arylsulfonamidothiazoles, compounds related to this compound. These studies focus on the selective inhibition of specific enzymes, demonstrating the compound's potential in diabetes treatment (Barf et al., 2002).
Mecanismo De Acción
Target of Action
Ethyl 2-propionamidothiazole-4-carboxylate is a derivative of 2-aminothiazole, a class of organic medicinal compounds . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .
Mode of Action
The compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, by binding to it . The binding affinity of the compound is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound with the highest binding affinity was found to be 2b .
Biochemical Pathways
The compound’s interaction with UDP-N-acetylmuramate/L-alanine ligase disrupts the normal function of the enzyme, thereby affecting the biosynthesis of peptidoglycan . This leads to the weakening of bacterial cell walls, making the bacteria more susceptible to environmental stressors and potentially leading to cell death .
Pharmacokinetics
The compound’s antibacterial and antifungal potential suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The compound has demonstrated significant antibacterial and antifungal potential . It has shown inhibitory effects against various gram-positive and gram-negative bacteria, including Staphylococcus epidermidis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli . It has also shown antifungal potential against Candida glabrata and Candida albicans .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s antibacterial and antifungal activities may vary depending on the specific strain of bacteria or fungus, as well as the presence of other compounds or substances in the environment
Análisis Bioquímico
Biochemical Properties
Ethyl 2-propionamidothiazole-4-carboxylate has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have a strong binding affinity with the enzyme UDP-N-acetylmuramate/L-alanine ligase . The nature of these interactions is often determined by the specific functional groups present in the compound.
Cellular Effects
The effects of this compound on cells are diverse and can influence various cellular processes. For example, it has been found to have significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It can influence cell function by interacting with specific cellular pathways, potentially impacting gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with specific biomolecules within the cell. For instance, it has been found to bind with high affinity to the enzyme UDP-N-acetylmuramate/L-alanine ligase . This binding can lead to changes in gene expression and can influence the activity of the enzyme, potentially leading to inhibition or activation.
Propiedades
IUPAC Name |
ethyl 2-(propanoylamino)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-3-7(12)11-9-10-6(5-15-9)8(13)14-4-2/h5H,3-4H2,1-2H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEUZLDSEOROIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol](/img/structure/B2768060.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2768061.png)
![2-Chloro-N-(pyridin-4-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2768063.png)
![3-(but-3-en-2-yl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2768064.png)
![N-(2-furanylmethyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetamide](/img/structure/B2768067.png)
![2-[(4-methylquinolin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2768069.png)

![2,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2768071.png)
![(3-Fluoro-4-methoxyphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2768072.png)

![9-(3-chloro-4-methylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![3-(4-Ethoxyphenyl)-5,7-dimethyl-9-(2-methylpropyl)-5,7,9-trihydro-1,2,4-triazo lo[3,4-i]purine-6,8-dione](/img/structure/B2768080.png)